molecular formula C26H25NO6 B1334006 Fmoc-D-3,4-dimethoxyphenylalanine CAS No. 218457-81-9

Fmoc-D-3,4-dimethoxyphenylalanine

Cat. No. B1334006
M. Wt: 447.5 g/mol
InChI Key: XJRGWWYKCGWQHH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-3,4-dimethoxyphenylalanine is a derivative of phenylalanine, an amino acid, which has been modified to include fluorenylmethoxycarbonyl (Fmoc) protecting group and two methoxy groups on the aromatic ring. This modification is designed to enhance the molecule's properties for use in peptide synthesis. The Fmoc group is commonly used in solid-phase peptide synthesis for the temporary protection of the amino group, allowing for the sequential addition of amino acids to form peptides. The dimethoxy substitution on the phenyl ring could potentially influence the molecule's reactivity and interaction with other molecules during synthesis.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group onto the amino acid while protecting other reactive sites as necessary. For example, the synthesis of Fmoc-DOPA(acetonide)-OH, a related compound, was achieved by protecting the amino group with a phthaloyl group and the carboxyl group as a methyl ester before introducing the Fmoc group . Similar strategies may be employed in the synthesis of Fmoc-D-3,4-dimethoxyphenylalanine, with appropriate protection of the methoxy groups during the Fmoc introduction.

Molecular Structure Analysis

The molecular structure of Fmoc-D-3,4-dimethoxyphenylalanine would be characterized by the presence of the Fmoc group attached to the nitrogen of the amino acid and the two methoxy groups on the aromatic ring. The Fmoc group is a bulky moiety that can influence the overall conformation of the molecule and its interactions during peptide synthesis. The methoxy groups may also affect the molecule's electronic properties and hydrogen bonding potential.

Chemical Reactions Analysis

Fmoc-protected amino acids are used in peptide synthesis through a series of chemical reactions that involve the coupling of amino acids and the removal of protecting groups. The Fmoc group is typically removed under basic conditions, such as with piperidine in dimethylformamide (DMF), without affecting the peptide bond formation . The presence of methoxy groups in Fmoc-D-3,4-dimethoxyphenylalanine may influence the molecule's reactivity and the stability of the protective groups during synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-3,4-dimethoxyphenylalanine would be influenced by the Fmoc and methoxy groups. The Fmoc group is known to be UV-active, which allows for monitoring during peptide synthesis . The methoxy groups may contribute to the molecule's solubility in organic solvents and could affect its overall hydrophobicity. The molecule's stability, reactivity, and interactions with solvents and other molecules in the environment would be key aspects of its physical and chemical properties.

Scientific Research Applications

  • Application Summary : Fmoc-protected amino acids like Fmoc-D-3,4-dimethoxyphenylalanine are commonly used in the field of peptide synthesis. They are crucial for the production of peptides, which are short chains of amino acids. These peptides have numerous applications in biological research, including the study of protein structure and function, the development of new pharmaceuticals, and the production of novel biomaterials .
  • Methods of Application : The Fmoc (Fluorenylmethyloxycarbonyl) group is a type of protecting group used in solid-phase peptide synthesis (SPPS). In this method, the Fmoc group is attached to the amino group of an amino acid, protecting it from reacting until it is selectively removed. This allows for the controlled addition of one amino acid at a time, building up a peptide chain in a step-by-step process .
  • Results or Outcomes : The use of Fmoc-protected amino acids in SPPS has enabled the efficient and reliable synthesis of complex peptides. This has greatly expanded our ability to study biological systems and develop new drugs .
  • Antimicrobial Peptides

    • Application Summary : Fmoc-protected amino acids can be used to create antimicrobial peptides. These peptides can kill or inhibit the growth of bacteria, making them a potential alternative to traditional antibiotics .
    • Methods of Application : The peptides are synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the controlled addition of one amino acid at a time .
    • Results or Outcomes : The synthesized peptides have shown remarkable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
  • Biosensors

    • Application Summary : Self-assembled Fmoc-protected amino acids can be used to create biosensors for the detection of amyloid fibrils .
    • Methods of Application : The Fmoc-protected amino acids are self-assembled into a material that can bind to and detect amyloid fibrils .
    • Results or Outcomes : The biosensors can detect the presence of amyloid fibrils, which are associated with diseases like Alzheimer’s .
  • Drug Delivery Systems

    • Application Summary : Fmoc-protected amino acids can be used to create hydrogels that serve as vehicles for drug delivery . These hydrogels can encapsulate high concentrations of drugs and release them in a controlled manner .
    • Methods of Application : The Fmoc-protected amino acids are self-assembled into a hydrogel. During this self-assembly process, drugs can be incorporated into the hydrogel .
    • Results or Outcomes : The synthesized hydrogels have shown potential as drug delivery systems, with the ability to incorporate and release drugs in a controlled manner .
  • Biosensors for Amyloid Fibrils Detection

    • Application Summary : Self-assembled Fmoc-protected amino acids can be used to create biosensors for the detection of amyloid fibrils . Amyloid fibrils are associated with diseases like Alzheimer’s .
    • Methods of Application : The Fmoc-protected amino acids are self-assembled into a material that can bind to and detect amyloid fibrils .
    • Results or Outcomes : The biosensors can detect the presence of amyloid fibrils, which could potentially be used in the diagnosis and study of diseases like Alzheimer’s .

Safety And Hazards

When handling Fmoc-D-3,4-dimethoxyphenylalanine, it is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGWWYKCGWQHH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165789
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-3,4-dimethoxyphenylalanine

CAS RN

218457-81-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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